molecular formula C23H22N2O4 B4188857 N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide

Cat. No.: B4188857
M. Wt: 390.4 g/mol
InChI Key: IMURYBYKXMESEL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, a phenoxypropanoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine. This reaction forms an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.

The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biology: It is investigated for its effects on biological systems, including its potential as an enzyme inhibitor.

    Industry: It is utilized in the synthesis of other complex organic compounds and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-[(2-phenoxyacetyl)amino]benzamide: This compound has a similar structure but with an acetyl group instead of a propanoyl group.

    N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide: This compound has a butanoyl group instead of a propanoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-phenoxypropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16(29-19-8-4-3-5-9-19)22(26)25-21-11-7-6-10-20(21)23(27)24-17-12-14-18(28-2)15-13-17/h3-16H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMURYBYKXMESEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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